6-[(E)-1H-indol-3-yldiazenyl]quinoline
Description
Properties
Molecular Formula |
C17H12N4 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1H-indol-3-yl(quinolin-6-yl)diazene |
InChI |
InChI=1S/C17H12N4/c1-2-6-16-14(5-1)17(11-19-16)21-20-13-7-8-15-12(10-13)4-3-9-18-15/h1-11,19H |
InChI Key |
VFKNFMWSJNJDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline typically involves the coupling of an indole derivative with a quinoline derivative. One common method is the diazotization of an indole compound followed by its reaction with a quinoline derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, followed by purification steps such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing, where large quantities of the compound may be required.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different biological activities and chemical properties.
Scientific Research Applications
6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(1E)-2-(1H-indol-3-yl)diazen-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Chloroquine and Hydroxychloroquine
- Structure: Quinoline substituted at the 4-position with a piperazine (chloroquine) or piperazine-oxazine hybrid (hydroxychloroquine) side chain .
- Key Differences: Unlike 6-[(E)-1H-indol-3-yldiazenyl]quinoline, these antimalarial drugs lack an azo group and instead utilize basic side chains for lysosomotropic activity.
Bedaquiline and Antitubercular Quinolines
- Structure: Bedaquiline features a quinoline core with a bulky diarylquinoline side chain at the 3-position, optimizing mycobacterial ATP synthase inhibition .
- Key Differences: The bulky substituents in bedaquiline enhance membrane permeability and target specificity, whereas the planar azo-indole system in 6-[(E)-1H-indol-3-yldiazenyl]quinoline favors DNA interaction .
Triazolo-Pyridazine-Quinoline Hybrids (e.g., PF-4254644)
Benzoquinoline Derivatives
- Structure: Benzo[c]quinoline or benzo[f]quinoline fused systems with polycyclic skeletons .
- Key Differences: Fused systems enhance DNA intercalation but limit synthetic flexibility. The azo-indole substituent in 6-[(E)-1H-indol-3-yldiazenyl]quinoline allows modular functionalization .
Pharmacological Activities
Anticancer Activity
- 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: Predicted to intercalate into DNA via its planar azo-indole system, similar to benzoquinoline derivatives .
- Imidazo[4,5-f]quinolines: Show antimicrobial activity but lack the DNA-binding efficiency of azo-linked systems .
Antiviral Activity
- 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: The azo group may mimic hydrazide-containing anti-HIV quinolines (e.g., (Z)-N-(3,4-dihydroxybenzylidene)quinoline-6-carboxyhydrazide), which inhibit viral reverse transcriptase .
- Comparisons : Hydrazide derivatives show stronger hydrogen-bonding interactions with viral enzymes, whereas azo groups prioritize stacking interactions .
Antimicrobial Activity
- 6-[(E)-1H-Indol-3-yldiazenyl]quinoline: Limited direct evidence, but related azo-quinolines are known for biofilm disruption.
- Comparisons: Imidazo[4,5-f]quinolines: Broad-spectrum antimicrobials with moderate potency .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
